molecular formula C13H22N2O B8378460 1-amino-3-(N-benzyl isopropylamino)-2-propanol

1-amino-3-(N-benzyl isopropylamino)-2-propanol

Cat. No. B8378460
M. Wt: 222.33 g/mol
InChI Key: XNCKYPANXYTZCU-UHFFFAOYSA-N
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Patent
US04059621

Procedure details

1-(4-nitro benzamido)-3-(N-benzyl isopropylamino)-2-propanol hydrochloride, M. Pt. 163°-164° C, starting from 7.2 g (0.039 mole) of 4-nitro benzoyl chloride and 8.65 g (0.039 mole) of 1-amino-3-(N-benzyl isopropylamino)-2-propanol (yield 71%).
Name
1-(4-nitro benzamido)-3-(N-benzyl isopropylamino)-2-propanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N+](C1C=CC(C([NH:11][CH2:12][CH:13]([OH:26])[CH2:14][N:15]([CH:23]([CH3:25])[CH3:24])[CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=O)=CC=1)([O-])=O.[N+](C1C=CC(C(Cl)=O)=CC=1)([O-])=O>>[NH2:11][CH2:12][CH:13]([OH:26])[CH2:14][N:15]([CH:23]([CH3:24])[CH3:25])[CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
1-(4-nitro benzamido)-3-(N-benzyl isopropylamino)-2-propanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C(=O)NCC(CN(CC2=CC=CC=C2)C(C)C)O)C=C1
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC(CN(CC1=CC=CC=C1)C(C)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.039 mol
AMOUNT: MASS 8.65 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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